(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
Description
“(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone” is a benzazepine-derived compound characterized by a methanone core bridging a 4-(aminomethyl)-3-methylphenyl group and a tetrahydrobenzo[b]azepine moiety. The aminomethyl (-CH2NH2) substituent at the 4-position of the phenyl ring and a methyl group at the 3-position distinguish it from simpler benzazepine analogs.
Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)-3-methylphenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21/h2-3,6,8-10,12H,4-5,7,11,13,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCOMCAQFPNEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130848 | |
| Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736127-06-3 | |
| Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736127-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone generally involves multi-step organic synthesis. A typical route may start with the synthesis of the tetrahydrobenzazepine core, followed by the attachment of the phenyl ring through nucleophilic substitution or similar methods. Key reaction conditions include controlled temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods: For industrial-scale production, the methods would be optimized to increase yield and purity while minimizing costs. This might involve continuous flow reactors, use of more efficient catalysts, and processes to recycle solvents and reagents.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound undergoes a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate can modify the structure, introducing additional functional groups or transforming existing ones.
Reduction: Exposure to reducing agents like lithium aluminum hydride can result in the reduction of carbonyl or nitro groups present in related analogs.
Substitution: Given the presence of an aminomethyl group, electrophilic substitution reactions are prominent, especially under acidic or basic conditions.
Common Reagents and Conditions: Reagents such as bromine, chlorinating agents, and various acids or bases are used under conditions that are tailored to the specific reaction pathway.
Major Products Formed: Major products typically include modified benzazepine derivatives, where specific functional groups are altered or new groups are introduced, enhancing the compound's utility in various applications.
Scientific Research Applications
The compound has notable applications across various domains:
Chemistry: It serves as a precursor in the synthesis of more complex molecules, enabling advancements in medicinal chemistry and materials science.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Medicine: Potential therapeutic applications include acting as a scaffold for developing drugs targeting neurological conditions or as an intermediate in drug synthesis.
Industry: Its chemical properties make it useful in creating specialized polymers and materials with unique characteristics.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, possibly involving receptor binding or enzyme inhibition. This action is mediated by the unique arrangement of its functional groups, which allows it to engage in specific biochemical pathways. Detailed studies are required to elucidate the exact mechanisms at a molecular level.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
The aminomethyl group significantly impacts solubility and crystallinity:
- Solubility: The target compound’s aminomethyl group enhances hydrophilicity, with predicted aqueous solubility ~2–5 mg/mL (estimated via LogP reductions compared to the 4-methyl analog). In contrast, the 4-methylphenyl analog exhibits lower solubility (<1 mg/mL) due to increased hydrophobicity .
- Crystallinity : Hydrogen-bonding capability (NH2) may promote stable crystal packing, as observed in Etter’s rules for hydrogen-bond-driven crystallization .
Computational and Experimental Similarity Assessments
Molecular Fingerprint Analysis
- Tanimoto Similarity : The target compound shares ~75% similarity with the 4-methylphenyl analog (MACCS fingerprints), dropping to ~40% with the benzoselenadiazole derivative .
- Dice Coefficient : Reflects comparable trends, emphasizing the critical role of the benzazepine core in similarity scoring .
Spectroscopic Comparisons
- Mass Spectrometry: Fragmentation patterns of the target compound’s benzazepine moiety align with analogs, but the aminomethyl group introduces unique peaks at m/z 58 (NH2CH2+) and 120 (benzazepine fragment) .
Biological Activity
(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone , identified by CAS number 736127-06-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a substituted phenyl group with a tetrahydro-benzazepine moiety, potentially influencing its biological interactions and pharmacological activities.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 294.39 g/mol. Its structure can be broken down into two significant parts:
- Aminomethyl group : This functional group may enhance the compound's ability to interact with biological targets.
- Tetrahydro-benzazepine moiety : Known for its presence in various psychoactive drugs, this structure suggests potential activity in the central nervous system (CNS).
Biological Activity and Mechanisms
Preliminary studies indicate that compounds with similar frameworks exhibit various biological activities, including:
- Anxiolytic effects similar to those of benzodiazepines.
- Antipsychotic properties akin to those of compounds like olanzapine.
- Anticonvulsant activities , which may be relevant for neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diazepam | Benzodiazepine scaffold | Anxiolytic |
| Loratadine | Phenyl group with piperidine | Antihistamine |
| Olanzapine | Tetrahydro-benzodiazepine | Antipsychotic |
| Clonazepam | Benzodiazepine | Anticonvulsant |
The unique combination of the aminomethyl group and tetrahydro-benzazepine structure in This compound may enhance its binding affinity and selectivity towards specific biological targets compared to other similar compounds.
Case Studies and Research Findings
-
Antitumor Activity :
- Research on related compounds has demonstrated significant antitumor effects. For instance, certain derivatives within the 2-(4-amino-3-methylphenyl)benzothiazole class have shown potent cytotoxicity against breast cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .
- Neuropharmacological Studies :
- Mechanism of Action :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving reductive amination or coupling reactions is typical for structurally related azepinone derivatives. For example, intermediates like benzophenone analogs (e.g., ) often use nucleophilic substitution or Suzuki-Miyaura cross-coupling. Optimization involves adjusting catalysts (e.g., Pd-based for coupling), solvent polarity (e.g., DMF for solubility), and temperature (45–80°C for balanced kinetics and selectivity). Purification via column chromatography with gradients of hexane/EtOAc is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons and confirm substitution patterns (e.g., δ = 3.86 ppm for methoxy groups in ).
- HRMS : Validate molecular formula (e.g., C22H21N3O4 in ).
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).
Cross-referencing with computational models (e.g., InChiKey in ) enhances accuracy .
Q. How should solubility and stability be assessed under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (for biological assays) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (e.g., λmax tracking in ).
- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring (C18 columns, acetonitrile/water mobile phase). For photostability, use ICH Q1B guidelines with controlled UV exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify the pharmacophore of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., fluorination at the 3-position as in ) to test electronic effects.
- Biological Assays : Use receptor-binding assays (e.g., radioligand displacement) or functional assays (e.g., cAMP modulation).
- Computational Modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., GPCRs) to correlate substituent effects with binding affinity. Cross-validate with QSAR models .
Q. What strategies resolve contradictions in reported solubility or reactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare solvent systems (e.g., notes discrepancies in DMSO vs. ethanol solubility).
- Controlled Replication : Standardize pH, temperature, and ionic strength (e.g., ’s randomized block design).
- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility .
Q. How to design experiments assessing the environmental fate and ecotoxicity of this compound?
- Methodological Answer :
- Fate Studies : Measure hydrolysis rates (pH 7–9), photodegradation (simulated sunlight), and soil sorption (OECD 106/121 guidelines).
- Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201).
- Bioaccumulation : Compute logP values (e.g., using EPI Suite) and validate with in vitro assays (e.g., ’s abiotic/biotic transformations) .
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., ’s split-plot design).
- Bootstrap Resampling : Address small sample sizes or non-normal distributions .
Q. How can theoretical frameworks (e.g., molecular orbital theory) guide the interpretation of reactivity or spectroscopic data?
- Methodological Answer :
- HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites via DFT calculations (Gaussian 16).
- NMR Chemical Shift Prediction : Use software (e.g., ACD/Labs) to simulate spectra and assign peaks (e.g., ’s δ = 192.6 ppm for aldehyde protons).
- Reactivity Pathways : Map potential energy surfaces for key reactions (e.g., amide bond formation) .
Notes on Methodological Rigor
- Theoretical Alignment : Link SAR studies to receptor theory (e.g., lock-and-key model) to justify molecular modifications ().
- Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral and assay data ().
- Ethical Compliance : For in vitro studies, adhere to guidelines prohibiting human/animal administration ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
